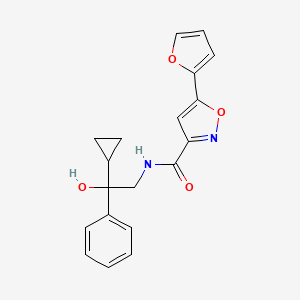

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

Description

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a furan-2-yl group and at the 3-position with a carboxamide moiety. This structural architecture suggests possible bioactivity in enzyme inhibition or signaling pathway modulation, as seen in related compounds with analogous heterocyclic frameworks .

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(15-11-17(25-21-15)16-7-4-10-24-16)20-12-19(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10-11,14,23H,8-9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVNZPRFMGUXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include cyclopropyl derivatives, phenylethyl alcohols, and furan derivatives. Common synthetic routes could involve:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the furan ring: This step might involve coupling reactions or other methods to attach the furan moiety.

Functionalization of the side chains:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with 1,2-Oxazole Cores

(a) 5-(Furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)-1,2-oxazole-3-carboxamide

- Structure : Shares the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide backbone but substitutes the cyclopropyl-hydroxy-phenylethyl group with a 3-imidazolylpropyl chain.

- Bioactivity : Acts as a Wnt pathway activator (Wnt Pathway Activator VII), targeting Frizzled receptors and lipoprotein-related proteins .

- Key Differences : The imidazolylpropyl group enhances solubility in polar environments, whereas the target compound’s cyclopropyl group may improve membrane permeability due to increased lipophilicity.

(b) N-(9H-Purin-6-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxamide

- Structure : Retains the 1,2-oxazole-3-carboxamide core but replaces the furan-2-yl group with a tetrahydronaphthalenyl substituent and the side chain with a purine moiety.

- Bioactivity : Exhibits competitive inhibition of xanthine oxidase (IC₅₀ = 0.8 µM), a key enzyme in purine metabolism .

- Key Differences : The purine substituent facilitates π-π stacking in enzyme active sites, while the target compound’s furan-2-yl group may prioritize interactions with hydrophobic pockets.

Compounds with Furan-Based Heterocycles

(a) 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]benzamide (LMM5)

- Structure : Contains a 1,3,4-oxadiazole ring with a 4-methoxyphenylmethyl substituent and a sulfamoyl-benzamide side chain.

- Bioactivity : Demonstrates antifungal activity against Candida albicans (MIC = 16 µg/mL), likely due to sulfamoyl group interactions with fungal enzymes .

(b) Ranitidine-Related Compounds (e.g., N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide)

- Structure : Features a furan-2-ylmethyl-thioethyl nitroacetamide chain, distinct from the oxazole-carboxamide scaffold.

- Bioactivity : Acts as a histamine H₂-receptor antagonist (ranitidine impurity) with gastrointestinal applications .

- Key Differences : The nitroacetamide group confers acidity (pKa ~4.5), whereas the target compound’s hydroxyl and carboxamide groups may engage in broader hydrogen-bonding networks.

Heterocyclic Compounds with Divergent Cores

(a) 2-(5-Cyanobenzoxazol-2-yl)-5-(4-Cyanophenyl)Furan (Compound 9)

- Structure: Combines benzoxazole and furan rings with cyano substituents.

- Synthesis : Prepared via Suzuki coupling, highlighting stability under catalytic conditions .

(b) 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

Comparative Data Table

Key Research Findings

- Structural Determinants of Bioactivity: The 1,2-oxazole core’s electronic profile (less electron-deficient than 1,3,4-oxadiazole) may reduce nonspecific binding but limit antifungal efficacy compared to LMM5 .

- Furan-2-yl Interactions : The furan ring’s oxygen atom may act as a hydrogen-bond acceptor, similar to ranitidine’s furan-derived interactions with H₂ receptors .

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural features, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure

The compound features a unique structural arrangement:

- Cyclopropyl Group : Provides rigidity and influences biological interactions.

- Hydroxy Group : Enhances solubility and may participate in hydrogen bonding.

- Furan and Oxazole Moieties : Contribute to the compound's pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxazole have shown promising activity against various cancer cell lines. The following table summarizes the in vitro antiproliferative activities observed for related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| CA-4 | HeLa | 0.18 | |

| 6a | MDA-MB-231 | 0.50 | |

| 11g | HT-29 | 1.00 | |

| 6g | A549 | 0.75 |

The above data suggests that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-y)-1,2-oxazole-3-carboxamide may exhibit comparable or superior activity against specific cancer cell lines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly due to the presence of the oxazole ring. Similar compounds have demonstrated effectiveness against various pathogens. The following table summarizes antimicrobial activities of related oxazole derivatives:

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| N'-[(4-methoxyphenyl)methyl]ethanediamide | Staphylococcus aureus | 16 | |

| 5-Methylisoxazole derivatives | Escherichia coli | 32 |

These findings indicate that the compound may possess antimicrobial activity, warranting further investigation.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The dual functionality of the cyclopropane and oxazole structures in N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-y)-1,2-oxazole-3-carboxamide could potentially contribute to neuroprotection through modulation of neuroinflammatory pathways.

Case Studies

A recent study evaluated the effects of structurally related compounds on neuroblastoma cells, revealing that certain derivatives significantly reduced cell viability and promoted apoptosis. These results highlight the potential of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-y)-1,2-oxazole-3-carboxamide as a candidate for further neuroprotective research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis of structurally related furan-oxazole derivatives often involves multi-step reactions, including cyclization of carboxamide precursors and functionalization of the furan moiety. For example, analogous compounds (e.g., triazole-furan hybrids) were synthesized via nucleophilic substitution and cyclocondensation under reflux conditions . Purity optimization may require chromatographic techniques (e.g., HPLC) or recrystallization using polar aprotic solvents. Structural validation via -NMR and mass spectrometry is critical to confirm regioselectivity, especially for the cyclopropane and hydroxyl groups .

Q. How can researchers characterize the stereochemical configuration of the cyclopropyl and hydroxyl groups in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For instance, crystallographic studies of similar N-substituted carboxamides (e.g., triazole derivatives) confirmed spatial arrangements of cyclopropane rings and hydroxyl groups using diffraction data . Alternatively, circular dichroism (CD) spectroscopy or NOESY NMR can infer stereochemistry in solution-phase studies .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : For anti-inflammatory or anti-exudative potential (as seen in structurally related compounds), rat formalin-induced edema models are widely used to assess efficacy . In vitro assays like COX-2 inhibition or cytokine release profiling (e.g., IL-6, TNF-α) in macrophage cell lines (e.g., RAW 264.7) provide mechanistic insights. Dose-response curves and IC calculations should adhere to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo pharmacological data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Advanced approaches include:

- Pharmacokinetic Profiling : Assess plasma stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA).

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, furan rings in related compounds undergo oxidative cleavage, altering activity .

- Species-Specific Modeling : Cross-validate results in multiple animal models (e.g., murine vs. primate) to account for metabolic differences .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of furan-oxazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2 or kinases).

- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with anti-inflammatory activity.

- MD Simulations : Analyze conformational stability of the cyclopropyl group in aqueous environments using GROMACS .

Q. How can researchers design a comparative study to evaluate this compound against analogs with substituted furan or cyclopropane groups?

- Methodological Answer : A rigorous comparative framework includes:

- Structural Variants : Synthesize analogs with furan replaced by thiophene or cyclopropane substituted with methyl groups.

- Controlled Assays : Use standardized protocols (e.g., identical cell lines, dosing regimens) to minimize variability.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in efficacy or toxicity .

Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors enhance reproducibility for temperature-sensitive steps (e.g., cyclopropane formation).

- Catalytic Optimization : Use chiral catalysts (e.g., Ru-BINAP complexes) to maintain enantiomeric excess during hydroxylation .

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to detect undesired racemization .

Data Reliability and Methodological Gaps

Q. How can researchers address inconsistencies in reported biological activity across independent studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., solvent choice, assay endpoints). Meta-analysis tools (e.g., RevMan) can quantify heterogeneity and adjust for publication bias . Replicate key studies under harmonized conditions to validate findings.

Q. What ethical and methodological standards apply to in vivo testing of this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For toxicity screening, follow OECD Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.